5-bromo-N-[(Z)-3-(3-hydroxypropylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Overview
Description
5-bromo-N-[(Z)-3-(3-hydroxypropylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring substituted with a bromine atom and a carboxamide group, along with a nitrophenyl group and a hydroxypropylamino group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(Z)-3-(3-hydroxypropylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One possible synthetic route could involve the following steps:
Bromination: The furan ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Amidation: The brominated furan is then reacted with an appropriate amine to introduce the carboxamide group.
Condensation: The nitrophenyl group is introduced through a condensation reaction with a suitable aldehyde or ketone.
Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Hydroxylation: The hydroxypropylamino group is introduced through a hydroxylation reaction using a suitable hydroxylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(Z)-3-(3-hydroxypropylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropylamino group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amino compound.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving furan derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(Z)-3-(3-hydroxypropylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the nitrophenyl group suggests that the compound may act as an inhibitor of certain enzymes, while the hydroxypropylamino group may facilitate binding to specific receptors. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-[(Z)-3-(3-hydroxypropylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide include:
5-bromo-N-[(Z)-3-(3-aminopropylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide: Similar structure but with an aminopropylamino group instead of a hydroxypropylamino group.
5-bromo-N-[(Z)-3-(3-hydroxyethylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide: Similar structure but with a hydroxyethylamino group instead of a hydroxypropylamino group.
The uniqueness of this compound lies in the specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-[(Z)-3-(3-hydroxypropylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O6/c18-15-7-6-14(27-15)17(24)20-13(16(23)19-8-1-9-22)10-11-2-4-12(5-3-11)21(25)26/h2-7,10,22H,1,8-9H2,(H,19,23)(H,20,24)/b13-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTKQINHMITREB-RAXLEYEMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)NCCCO)NC(=O)C2=CC=C(O2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C(=O)NCCCO)\NC(=O)C2=CC=C(O2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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